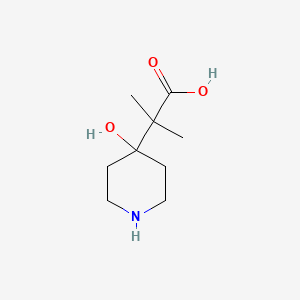

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid

Description

Properties

CAS No. |

328401-32-7 |

|---|---|

Molecular Formula |

C9H17NO3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid |

InChI |

InChI=1S/C9H17NO3/c1-8(2,7(11)12)9(13)3-5-10-6-4-9/h10,13H,3-6H2,1-2H3,(H,11,12) |

InChI Key |

DFNZVLSKRJSPTK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)C1(CCNCC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the use of 4-hydroxypiperidine as a starting material, which is then reacted with 2-methylpropanoic acid under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve optimal yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial production of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid serves as a versatile building block in chemical synthesis. Specifically, it is used as an intermediate in synthesizing more complex molecules. Its applications span across various scientific disciplines:

- Chemistry It acts as a precursor in synthesizing complex molecules.

- Biology It is investigated for potential biological activities, such as antimicrobial and antitumor properties.

- Medicine It is researched for its potential as a therapeutic agent for treating various diseases.

- Industry It is utilized in manufacturing pharmaceuticals and fine chemicals.

Chemical Reactions and Properties

The compound can undergo several types of chemical reactions due to its hydroxyl group and piperidine ring. These reactions include:

- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction The compound can be reduced to form derivatives with altered functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

- Substitution The hydroxyl group can be substituted with other functional groups like halides or amines. Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

The products of these reactions depend on the specific reagents and conditions used.

Role in Fibrate Synthesis

Piperidine-containing compounds, including this compound derivatives, are used in synthesizing fibrates . Fibrates are a class of amphipathic carboxylic acids used to treat hyperlipidemia . These compounds can be modified to enhance their hypolipidemic activities . For example, modifying the phenoxyacetic acid moiety of certain compounds to a 2-methyl-2-phenoxypropanoic acid moiety results in fibrates with cholesterol- and lipoprotein-lowering effects .

Development of Histamine H3R Antagonists

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- A piperidine ring substituted with a hydroxyl group at the 4-position.

- A 2-methylpropanoic acid moiety attached to the piperidine ring.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key Observations :

- Piperazine vs. Piperidine : The ethyl ester derivative () replaces the hydroxylated piperidine with a piperazine ring, altering basicity and hydrogen-bonding capacity.

- Aromatic vs. Aliphatic Substituents: Bezafibrate () uses a phenoxy-chlorobenzamide system, favoring lipid-lowering activity via PPAR-α agonism, whereas the target compound’s piperidine hydroxyl group may target different metabolic pathways .

- Protecting Groups : The Boc-protected analog () shows reduced polarity compared to the free hydroxyl form, impacting solubility and metabolic stability .

Key Observations :

Physicochemical Properties

Key Observations :

Key Contradictions :

- Bezafibrate’s clinical efficacy is well-documented, while the target compound’s biological data remain speculative, emphasizing the need for further study .

Biological Activity

2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid, often referred to as a metabolite of the anti-hyperlipidemic drug fenofibrate, has garnered attention for its potential biological activities, particularly in lipid metabolism and its role in various therapeutic applications. This article delves into the compound's biological activity, synthesizing data from diverse research studies and highlighting its pharmacological properties.

The compound's chemical structure is characterized by the presence of a hydroxypiperidine moiety, which is significant for its biological interactions. The molecular formula is , and it features a carboxylic acid functional group that contributes to its solubility and reactivity in biological systems.

Research indicates that this compound operates primarily through the modulation of lipid metabolism. Its mechanism involves:

- Inhibition of Aldo-Keto Reductase (AKR) Family : This compound has been shown to reduce the catalytic activity of AKR1B10 and Aldose reductase, enzymes implicated in diabetic complications and lipid metabolism regulation .

- PPAR-α Activation : It enhances the involvement of peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in fatty acid oxidation and glucose homeostasis .

Biological Activity

The biological activities associated with this compound include:

- Lipid-Lowering Effects : Studies have demonstrated that derivatives of this compound exhibit significant cholesterol-lowering effects comparable to established fibrates like bezafibrate .

- Antiproliferative Properties : Preliminary investigations suggest potential antiproliferative effects against various cancer cell lines, although more extensive studies are needed to confirm these findings.

Table 1: Summary of Biological Activities

Case Study: Synthesis and Characterization

A recent study focused on synthesizing this compound as a metabolite of fenofibrate. The synthesis involved two routes: sodium borohydride reduction and alkaline hydrolysis, yielding high purity and yield. Characterization was performed using spectroscopic methods, confirming the structure and purity essential for further biological testing .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its low hemolytic toxicity. Its stability under physiological conditions enhances its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Hydroxypiperidin-4-yl)-2-methylpropanoic acid, considering functional group compatibility?

- Methodology : Start with retrosynthetic analysis to identify key intermediates, such as piperidine derivatives and propanoic acid precursors. Use oxidation (e.g., KMnO₄ for hydroxylation ) or reductive amination for piperidine ring formation. Protect the hydroxyl group during synthesis to avoid side reactions. Optimize reaction conditions (solvent polarity, temperature) using design-of-experiments (DoE) frameworks. Validate purity via HPLC with reference standards (e.g., EP impurity guidelines ).

Q. How can spectroscopic and crystallographic methods characterize this compound?

- Methodology :

- NMR : Assign peaks using - and -NMR, focusing on the hydroxypiperidin moiety (δ ~3.5–4.5 ppm for hydroxyl protons) and methylpropanoic acid (δ ~1.2–1.5 ppm for CH₃ groups) .

- X-ray crystallography : Use SHELX software for structure refinement . Optimize crystal growth via solvent vapor diffusion (e.g., ethanol/water mixtures). Confirm hydrogen bonding networks involving the hydroxyl and carboxylic acid groups.

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines):

- Thermal stability : Use TGA/DSC to assess decomposition temperatures.

- pH stability : Monitor degradation via HPLC at pH 2–12 (buffered solutions). Store at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodology : Employ molecular docking (AutoDock Vina) and MD simulations (GROMACS) to study binding to receptors like GPCRs or enzymes. Parameterize the hydroxypiperidin moiety using DFT calculations (B3LYP/6-31G*) for charge distribution . Validate predictions with SPR or ITC binding assays.

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Methodology : Use orthogonal techniques:

- 2D-NMR (COSY, HSQC) to assign overlapping signals.

- Variable-temperature NMR to detect dynamic effects (e.g., hindered rotation in piperidine rings).

- X-ray crystallography to confirm stereochemistry and rule out polymorphism .

Q. What strategies improve HPLC method development for assessing purity and related substances?

- Methodology :

- Column selection : Use C18 columns with 3 µm particles for high resolution.

- Mobile phase : Optimize gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate polar impurities (e.g., hydroxylated byproducts) .

- Detection : Pair UV (210–254 nm) with ELSD for non-chromophoric impurities.

Q. How to investigate the compound’s biological activity in enzyme inhibition assays?

- Methodology :

- Kinetic assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values.

- SAR studies : Synthesize analogs with modified hydroxypiperidin or methylpropanoic groups to identify critical pharmacophores .

Q. What role does stereochemistry play in the compound’s physicochemical and biological properties?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.